2-{2-[(3-chloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride
Overview
Description
2-{2-[(3-chloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, Cloxiquine.
Mechanism of Action
The exact mechanism of action of Cloxiquine is not fully understood. However, it is believed to work by inhibiting the synthesis of bacterial DNA and RNA, thereby preventing the growth and replication of bacteria. It may also work by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Cloxiquine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have antiviral activity against herpes simplex virus and influenza virus. In addition, Cloxiquine has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the production of prostaglandins and other inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Cloxiquine in lab experiments is its broad-spectrum antibacterial activity. It is effective against a wide range of bacteria, making it a useful tool for researchers studying infectious diseases. Additionally, Cloxiquine has been shown to have low toxicity, making it a relatively safe compound to work with in the laboratory. However, one limitation of using Cloxiquine in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on Cloxiquine. One area of interest is the development of new formulations of the compound that may improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of Cloxiquine and to identify any potential side effects or toxicities associated with its use. Finally, researchers may explore the potential applications of Cloxiquine in the treatment of other diseases, such as cancer or autoimmune disorders.
Scientific Research Applications
Cloxiquine has been extensively studied for its potential applications in the field of medicine. It has been found to have antibacterial, antiviral, and antifungal properties, making it a promising candidate for the treatment of various infectious diseases. Additionally, Cloxiquine has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.
Properties
IUPAC Name |
2-[2-[(3-chloro-4-ethoxyphenyl)methylamino]ethoxy]ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3.ClH/c1-2-18-13-4-3-11(9-12(13)14)10-15-5-7-17-8-6-16;/h3-4,9,15-16H,2,5-8,10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSQWHNVGALOGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCOCCO)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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